1-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-3-(2,3-dimethoxyphenyl)urea

Description

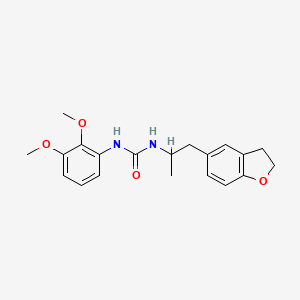

1-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-3-(2,3-dimethoxyphenyl)urea is a urea derivative characterized by a central urea (-NHCONH-) core. Its structure comprises two primary substituents:

- 1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl group: This moiety includes a 2,3-dihydrobenzofuran ring system fused to a propane chain.

- 2,3-Dimethoxyphenyl group: A phenyl ring substituted with methoxy groups at the 2- and 3-positions, contributing electron-donating effects and influencing molecular polarity.

Properties

IUPAC Name |

1-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-3-(2,3-dimethoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4/c1-13(11-14-7-8-17-15(12-14)9-10-26-17)21-20(23)22-16-5-4-6-18(24-2)19(16)25-3/h4-8,12-13H,9-11H2,1-3H3,(H2,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJAOMZOKVNXCBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)NC3=C(C(=CC=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-3-(2,3-dimethoxyphenyl)urea typically involves multiple steps, starting with the preparation of the benzofuran core One common approach is the cyclization of 2,3-dihydroxybenzaldehyde derivatives under acidic conditions to form the benzofuran ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Types of Reactions:

Oxidation: The benzofuran ring can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups attached to the benzofuran core.

Substitution: Substitution reactions are common, where different substituents can be introduced at various positions on the benzofuran ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized benzofurans, reduced derivatives, and substituted benzofurans with different functional groups.

Scientific Research Applications

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly in the context of dopamine and serotonin pathways.

Key Mechanisms of Action

- Dopamine Receptor Interaction : The compound is hypothesized to interact with dopamine receptors, potentially influencing dopaminergic signaling pathways. This could have implications for conditions such as Parkinson's disease and schizophrenia.

- Serotonin Modulation : Evidence suggests that compounds with similar structures exhibit activity at serotonin receptors, which may contribute to mood regulation and anxiolytic effects.

Anticancer Activity

Research indicates that derivatives of the benzofuran core can exhibit anticancer properties. For instance, compounds structurally related to 1-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-3-(2,3-dimethoxyphenyl)urea have shown cytotoxicity against various cancer cell lines. A notable study demonstrated that similar compounds induced apoptosis in FaDu hypopharyngeal tumor cells more effectively than the reference drug bleomycin .

Neuroprotective Effects

The compound's potential neuroprotective effects are linked to its ability to modulate neurotransmitter systems. Studies have shown that benzofuran derivatives can protect neurons from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound indicate potential efficacy against both Gram-positive and Gram-negative bacteria. The structure's unique features may enhance its interaction with bacterial cell membranes, leading to increased antibacterial activity .

Case Studies

Mechanism of Action

The mechanism by which 1-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-3-(2,3-dimethoxyphenyl)urea exerts its effects involves interactions with specific molecular targets. The urea group can form hydrogen bonds with biological molecules, while the benzofuran ring can interact with enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system .

Comparison with Similar Compounds

Research Implications and Limitations

- Structural Insights: The target compound’s unique combination of urea and dihydrobenzofuran groups distinguishes it from propenones, pyrido-pyrimidinones, and amphetamines.

- Data Gaps: Limited pharmacological data for the target compound necessitate further studies to evaluate its bioactivity, solubility, and stability relative to analogs.

- Substituent Optimization : Positional changes in methoxy groups (e.g., 2,3- vs. 2,6-) could guide structure-activity relationship (SAR) studies for enhanced efficacy .

Biological Activity

The compound 1-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-3-(2,3-dimethoxyphenyl)urea is a synthetic urea derivative characterized by its unique structural features that may confer significant biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure includes a dihydrobenzofuran moiety which is known for its involvement in various biological activities.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The urea group can interact with enzyme active sites, potentially inhibiting their function. This is similar to other urea derivatives that have shown inhibitory effects on various enzymes.

- Receptor Modulation : The presence of the dimethoxyphenyl group may allow for interaction with specific receptors, modulating their activity and influencing signaling pathways.

- Hydrophobic Interactions : The dihydrobenzofuran structure may enhance binding affinity to hydrophobic pockets in proteins.

Anti-inflammatory Effects

Research indicates that compounds with similar structures exhibit anti-inflammatory properties. For instance, derivatives related to benzofuran have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in inflammation processes . The specific compound under review may also possess similar anti-inflammatory capabilities.

Anticancer Potential

Several studies have highlighted the anticancer potential of benzofuran derivatives. For example, compounds that share structural similarities with our target compound have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Case Studies and Research Findings

-

In Vitro Studies :

- A study evaluated a series of urea derivatives for their antiproliferative effects on human cancer cell lines. Results indicated that certain analogs exhibited significant cytotoxicity with IC50 values in the low micromolar range .

- Another investigation focused on the anti-inflammatory properties of related compounds, demonstrating inhibition of leukotriene synthesis in human neutrophils .

- In Vivo Studies :

Data Table: Comparative Biological Activities

| Compound Name | Structure Features | Biological Activity | IC50 (µM) |

|---|---|---|---|

| Compound A | Benzofuran core | Anti-inflammatory | 0.1 |

| Compound B | Urea derivative | Anticancer | 0.5 |

| Target Compound | Dihydrobenzofuran + Urea | Potential anti-inflammatory & anticancer | TBD |

Q & A

Q. Methodological Answer :

- NMR Spectroscopy : Use ¹H/¹³C NMR to verify connectivity of the dihydrobenzofuran, dimethoxyphenyl, and urea groups. Key signals include methoxy protons (~δ 3.8–4.0 ppm) and urea NH protons (~δ 6.5–7.5 ppm) .

- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Gradient elution (e.g., 60% acetonitrile/water) resolves byproducts .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., ESI+ for [M+H]⁺ ion) .

Advanced: How can computational methods predict the compound’s reactivity or biological targets?

Q. Methodological Answer :

- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states for hydrolysis or nucleophilic reactions. Predict stability under acidic/basic conditions .

- Molecular Docking : Screen against protein databases (e.g., PDB) to identify potential targets. The dimethoxyphenyl group may interact with aromatic binding pockets in kinases or GPCRs .

- ICReDD Workflow : Integrate computational reaction path searches with experimental validation to accelerate discovery .

Advanced: How should researchers address contradictions in biological activity data across studies?

Q. Methodological Answer :

- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation times) and confirm compound stability in biological media via LC-MS .

- Meta-Analysis : Use multivariate regression to identify confounding variables (e.g., solvent DMSO concentration affecting cell viability) .

- SAR Studies : Synthesize analogs (e.g., varying methoxy positions) to isolate structural determinants of activity .

Basic: What strategies mitigate isomer formation during synthesis?

Q. Methodological Answer :

- Steric Control : Use bulky bases (e.g., LDA) to direct regioselectivity in urea formation .

- Chiral Resolution : Employ chiral HPLC columns or enzymatic resolution if enantiomers form .

- Reaction Monitoring : Use real-time IR spectroscopy to detect intermediate imines or carbamates that may lead to isomers .

Advanced: How do solvent polarity and proticity influence reaction kinetics and yields?

Q. Methodological Answer :

- Polar Aprotic Solvents : THF or DMF enhance nucleophilicity in coupling steps but may stabilize charged intermediates, reducing byproducts .

- Protic Solvents : MeOH or H₂O accelerate hydrolysis of intermediates; avoid in urea-forming steps .

- DoE Approach : Vary solvent mixtures (e.g., THF/H₂O ratios) to optimize yield and selectivity .

Advanced: What methodologies assess the compound’s stability under physiological conditions?

Q. Methodological Answer :

- Forced Degradation Studies : Expose to pH 1–9 buffers at 37°C for 24–72 hours. Monitor degradation via HPLC and identify products via LC-MS .

- Oxidative Stress Tests : Use H₂O₂ or AIBN to simulate radical-mediated degradation .

- Plasma Stability Assays : Incubate with human plasma and quantify remaining compound via LC-MS/MS .

Notes

- Basic Questions : Focus on foundational synthesis, characterization, and assay design.

- Advanced Questions : Emphasize mechanistic studies, computational modeling, and resolving data inconsistencies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.